molecular formula C7H9FN2 B6203256 N-ethyl-3-fluoropyridin-2-amine CAS No. 220714-70-5

N-ethyl-3-fluoropyridin-2-amine

Cat. No.: B6203256
CAS No.: 220714-70-5
M. Wt: 140.2
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Description

N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoropyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring followed by the ethylation of the amine group. One common method involves the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives.

Scientific Research Applications

N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-aminopyridine: Similar structure but lacks the ethyl group.

    3-fluoro-4-aminopyridine: Fluorine atom positioned differently on the pyridine ring.

    N-ethyl-2,6-diamino-4-fluoropyridinium triflate: Contains additional amino groups and a triflate counterion.

Uniqueness

N-ethyl-3-fluoropyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

CAS No.

220714-70-5

Molecular Formula

C7H9FN2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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